Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 3-(aminomethyl)-2,2-dimethylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the Boc-protected amine in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The Boc group provides steric protection, allowing selective reactions at the amine site.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the 2,2-dimethyl substitution, resulting in different steric and electronic properties.
Tert-butyl 3-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate: Contains a six-membered ring instead of a five-membered pyrrolidine ring, affecting its reactivity and biological activity.
Uniqueness
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural features, including the Boc-protected amine and the 2,2-dimethyl substitution. These characteristics confer distinct reactivity and stability, making it valuable in various synthetic and research applications.
Biological Activity
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- Structural Features : The compound features a pyrrolidine ring with a tert-butyl group and an aminomethyl substituent, which are crucial for its biological interactions.
Biological Activity
This compound exhibits various biological activities that are being investigated for therapeutic applications. Key findings include:
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially influencing pathways relevant to pharmacological activity. For example, it has been noted for its potential as an inhibitor of certain kinases involved in cancer progression.
- Antimicrobial Properties : Some derivatives of similar pyrrolidine compounds have shown antimicrobial activity, suggesting that this compound might possess similar properties. Further research is required to establish its efficacy against various pathogens.
- Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrrolidine Ring : The initial step generally includes the cyclization of appropriate precursors to form the pyrrolidine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and aminomethyl groups, often using protection-deprotection strategies to ensure selectivity.
- Purification : The final product is purified through techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.
Case Study 1: Kinase Inhibition
A study investigated the inhibitory effects of various pyrrolidine derivatives on IKKβ (IκB kinase β). This compound was included in the screening and demonstrated promising inhibition rates, suggesting potential for development as an anti-inflammatory agent .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of structurally related compounds against Gram-positive and Gram-negative bacteria. While specific data on this compound was limited, results indicated that similar compounds exhibited significant antimicrobial activity, warranting further investigation into this compound's properties.
Comparative Analysis
Compound Name | Structural Features | Potential Applications |
---|---|---|
This compound | Pyrrolidine ring with tert-butyl and aminomethyl groups | Anticancer, antimicrobial |
Tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | Similar core structure with variations in substituents | Neuroprotective effects |
(S)-N-Boc-2-aminomethylmorpholine | Morpholine ring instead of pyrrolidine | Potential D₂ receptor antagonists |
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8,13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVOTKNVQUZLEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)CN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780767-79-4 | |
Record name | tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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